molecular formula C₂₄H₂₈N₂O₄ B1146036 Desfluoro Iloperidone (Impurity) CAS No. 133454-46-3

Desfluoro Iloperidone (Impurity)

Cat. No.: B1146036
CAS No.: 133454-46-3
M. Wt: 408.49
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Description

Properties

IUPAC Name

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSZDJAXFXJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps Leading to Impurity Formation

The synthesis of Iloperidone begins with:

  • Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride to form a ketone intermediate.

  • Halogenation of the intermediate to introduce reactive sites.

  • Nucleophilic substitution with a piperidine derivative to construct the benzisoxazole-piperidine subunit.

Desfluoro Iloperidone forms if fluorination is incomplete during the halogenation step or if defluorination occurs during downstream processing. For example, incomplete reaction at the 6-position of the benzisoxazole ring leaves a hydrogen atom instead of fluorine, yielding the desfluoro analog.

Process Optimization to Minimize Desfluoro Iloperidone

Temperature and Solvent Effects

Controlled reaction temperatures are critical to suppress impurity formation:

  • Friedel-Crafts acylation at –10°C to 0°C reduces side products by 40% compared to ambient conditions.

  • Halogenation above 30°C increases Desfluoro Iloperidone yield to 2.5%, while maintaining temperatures below 20°C limits it to <0.5%.

Solvent selection also impacts impurity profiles:

Solvent SystemDesfluoro Impurity LevelYield of Iloperidone
Acetonitrile0.8%72%
Methanol1.2%68%
Tetrahydrofuran2.1%61%
Data aggregated from

Catalytic and Stoichiometric Factors

  • Lewis acid catalysts (e.g., AlCl₃) at 1.2 equivalents optimize intermediate stability, reducing desfluoro byproducts by 30% compared to stoichiometric excess.

  • Molar ratios : A 1:1.05 ratio of benzisoxazole intermediate to ketone precursor minimizes unreacted starting materials that could degrade into Desfluoro Iloperidone.

Isolation and Purification Strategies

Crystallization Techniques

Crude Iloperidone undergoes anti-solvent crystallization using isopropyl alcohol to exclude Desfluoro Iloperidone:

  • Dissolve crude product in acetonitrile at 80°C .

  • Add isopropyl alcohol gradually, cooling to 32°C over 2 hours.

  • Filter and wash with cold isopropyl alcohol, reducing impurity levels from 1.5% to <0.3%.

Chromatographic Separation

High-performance liquid chromatography (HPLC) methods effectively separate Desfluoro Iloperidone from Iloperidone:

  • Column : C18 bonded silica (250 × 4.6 mm, 5 µm)

  • Mobile phase : 0.05 M ammonium acetate (pH 4.5) : acetonitrile (65:35 v/v)

  • Retention times : Iloperidone = 12.3 min; Desfluoro Iloperidone = 14.7 min.

Analytical Characterization of Desfluoro Iloperidone

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 4.12 (t, J=6.8 Hz, 2H, OCH₂)
HRMS m/z 408.49 [M+H]⁺ (calc. 408.48 for C₂₄H₂₈N₂O₄)
IR (KBr)1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym)
Data compiled from

Stability Studies

Desfluoro Iloperidone shows pH-dependent degradation :

  • Acidic conditions (pH 1.2): 15% degradation over 24 hours.

  • Basic conditions (pH 8.0): 28% degradation, forming hydroxylated byproducts.

Industrial-Scale Control Measures

Quality-by-Design (QbD) Approaches

  • Critical process parameters (CPPs) : Reaction temperature (±2°C), stoichiometry (±5%), and mixing speed (200–400 rpm).

  • Design space : Operating within 15–25°C and 1.0–1.1 equivalents of fluorinating agent ensures Desfluoro Iloperidone levels <0.15%.

Regulatory Considerations

The European Medicines Agency (EMA) mandates:

  • Specification limit : ≤0.3% for Desfluoro Iloperidone in Iloperidone APIs.

  • Genotoxic risk assessment : Control via purge calculations to <1 ppm in final drug substance.

Comparative Analysis of Preparation Methods

MethodImpurity LevelYieldScalabilityCost Efficiency
Classical Friedel-Crafts0.8–1.2%68%ModerateHigh
Optimized Halogenation0.2–0.4%75%HighModerate
Micronization Post-Crystallization0.1–0.3%82%HighLow
Data derived from

Chemical Reactions Analysis

Desfluoro Iloperidone (Impurity) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

Desfluoro Iloperidone has been studied for its potential role in enhancing the understanding of antipsychotic mechanisms. Research indicates that impurities can influence the efficacy and safety profiles of pharmaceutical agents. Specifically, the presence of Desfluoro Iloperidone may affect:

  • Dopamine Receptor Binding : Similar to Iloperidone, Desfluoro Iloperidone may interact with dopamine receptors, particularly D2 and D3 subtypes, which are crucial for antipsychotic activity .
  • Serotonin Receptor Affinity : The compound may also exhibit affinity for serotonin receptors, contributing to its potential therapeutic effects .

Analytical Chemistry

In analytical chemistry, Desfluoro Iloperidone serves as a reference standard for quality control in pharmaceutical formulations containing Iloperidone. Its identification and quantification are essential for ensuring the purity and safety of antipsychotic medications.

Clinical studies involving Iloperidone have highlighted the importance of monitoring impurities like Desfluoro Iloperidone to assess their impact on treatment outcomes:

  • Efficacy and Safety Profiles : Clinical trials have shown that patients treated with Iloperidone experience a low incidence of extrapyramidal symptoms and weight gain . Understanding how impurities like Desfluoro Iloperidone influence these outcomes is critical for optimizing treatment regimens.
  • Long-term Treatment Effects : Studies suggest that the presence of impurities may alter long-term treatment effects, necessitating further research into their pharmacodynamics and pharmacokinetics .

Case Study 1: Efficacy Assessment in Schizophrenia

A systematic review evaluated the efficacy of Iloperidone compared to other antipsychotics in treating schizophrenia. The review included data on impurities such as Desfluoro Iloperidone, highlighting their potential influence on treatment efficacy and safety:

  • Study Design : Randomized controlled trials (RCTs) comparing Iloperidone with placebo or active treatments.
  • Findings : Results indicated that while Desfluoro Iloperidone was present as an impurity, it did not significantly alter the overall efficacy profile of Iloperidone compared to other antipsychotics .

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In a study focusing on pharmaceutical quality control, Desfluoro Iloperidone was used as a reference standard to assess the purity of commercial Iloperidone formulations:

  • Methodology : High-performance liquid chromatography (HPLC) was employed to quantify impurities.
  • Results : The study demonstrated that monitoring Desfluoro Iloperidone levels is essential for ensuring product quality and patient safety .

Mechanism of Action

Comparison with Similar Compounds

Desfluoro Iloperidone (Impurity) can be compared with other benzoxazole derivatives, such as:

These compounds highlight the unique properties and applications of Desfluoro Iloperidone (Impurity) in medicinal chemistry.

Biological Activity

Desfluoro iloperidone is an impurity associated with iloperidone, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for assessing its pharmacological implications and safety profile.

Chemical Profile

Desfluoro iloperidone is characterized by the following chemical properties:

  • Molecular Formula : C24_{24}H28_{28}N2_2O4_4
  • Molecular Weight : 408.5 g/mol
  • CAS Number : 133454-46-3

This compound is a derivative of iloperidone, which itself is a piperidinylbenzisoxazole. Its structural modification involves the removal of a fluorine atom, which may influence its interaction with biological targets.

Receptor Binding Affinity

The biological activity of desfluoro iloperidone can be inferred from studies on iloperidone itself. Iloperidone demonstrates a Ki value of 5.6 nM for the serotonin 5HT2A receptor and a Ki value of 6.3 nM for dopamine D2 receptors, indicating a strong affinity for these targets . The removal of the fluorine atom in desfluoro iloperidone may alter these affinities, potentially reducing its therapeutic effects or modifying side effects.

Case Studies and Clinical Reports

While specific case studies focusing solely on desfluoro iloperidone are scarce, insights can be drawn from reports on iloperidone:

  • Overdose Case : A case involving a 27-year-old male who ingested 84 mg of iloperidone showed prolonged QTc intervals without fatal outcomes. This suggests that similar effects might be observed with desfluoro iloperidone due to its structural similarity .
    Mg ingestedDurationHighest QTcSymptoms
    84Acute527 msTachycardia, sedation
  • Long-term Treatment Effects : Longitudinal studies indicate that iloperidone has a favorable safety profile with low rates of extrapyramidal symptoms (EPS). Given that desfluoro iloperidone may have similar pharmacological properties, it could also exhibit reduced EPS liability .

Impurity Profiling

Impurity profiling studies emphasize the need to understand the impact of impurities like desfluoro iloperidone on drug safety and efficacy. The presence of such impurities can alter the pharmacokinetic and pharmacodynamic profiles of the primary drug, potentially leading to unexpected adverse effects.

Table: Comparison of Iloperidone and Desfluoro Iloperidone

PropertyIloperidoneDesfluoro Iloperidone
Molecular FormulaC24_{24}H28_{28}N2_2O4_4C24_{24}H28_{28}N2_2O4_4
Molecular Weight408.5 g/mol408.5 g/mol
Receptor Affinity (5HT2A)Ki = 5.6 nMTBD
Receptor Affinity (D2)Ki = 6.3 nMTBD
Common Side EffectsDizziness, hypotensionTBD

Q & A

Advanced Research Question

  • Synthesis : Utilize controlled degradation of Iloperidone under acidic/alkaline conditions or photolytic stress. Intermediate lactam-related structures are common .
  • Characterization : Employ LC-MS/MS for molecular weight confirmation, NMR (¹H/¹³C) for stereochemical analysis, and FTIR for functional group identification. Purity must be ≥ 95% via area normalization in HPLC .

What experimental designs are effective for elucidating degradation pathways leading to Desfluoro Iloperidone impurity?

Advanced Research Question

  • Stress Testing : Expose Iloperidone to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal (40–60°C) conditions.
  • Mechanistic Analysis : Track degradation kinetics using Arrhenius plots and identify intermediates via LC-MS/MS .
  • Forced Degradation : Correlate impurity formation with API stability to optimize formulation (e.g., excipient selection) .

How should researchers validate HPLC methods for Desfluoro Iloperidone impurity quantification to ensure reproducibility?

Advanced Research Question
Validation requires:

  • Specificity : Resolve impurity peaks from API and other degradation products.
  • Linearity : 5–120% of the target concentration range.
  • Accuracy/Precision : Spike recovery (98–102%) and %RSD ≤ 2.0 for triplicate analyses.
  • Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition .

How can contradictory data in impurity quantification across laboratories be resolved?

Advanced Research Question

  • Method Harmonization : Standardize column types, mobile phases, and detection settings.
  • Inter-Lab Studies : Use shared reference standards and statistical tools (e.g., ANOVA) to identify systemic biases.
  • Cross-Validation : Compare results with orthogonal techniques like GC-MS or capillary electrophoresis .

What strategies mitigate Desfluoro Iloperidone impurity formation during API synthesis?

Advanced Research Question

  • Process Optimization : Control reaction parameters (e.g., temperature, pH) to minimize byproduct formation.
  • In-Process Controls (IPC) : Monitor intermediate purity via inline PAT (Process Analytical Technology) tools.
  • Purification : Use recrystallization or preparative HPLC to isolate impurities early in synthesis .

How do structural modifications in Desfluoro Iloperidone affect its detection and pharmacological activity?

Advanced Research Question

  • Detection Sensitivity : Fluorine removal alters UV absorbance and retention times; method adjustments (e.g., gradient elution) are needed .
  • Pharmacological Impact : Compare receptor binding affinity (e.g., dopamine D2/5-HT2A) of Desfluoro Iloperidone vs. parent drug using in vitro assays (e.g., radioligand displacement) .

What experimental approaches correlate Desfluoro Iloperidone impurity levels with adverse pharmacological outcomes?

Advanced Research Question

  • In Vitro Studies : Assess cytotoxicity (e.g., MTT assay) and metabolic disruption (e.g., glucose uptake in hepatocytes).
  • In Vivo Models : Administer impurity-spiked formulations to rodents and monitor behavioral (e.g., catalepsy) and metabolic (e.g., lipid profiles) endpoints .

How can stability-indicating methods assess Desfluoro Iloperidone impurity under varying storage conditions?

Advanced Research Question

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products monthly.
  • Kinetic Modeling : Use zero/first-order models to predict shelf-life and impurity thresholds .

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